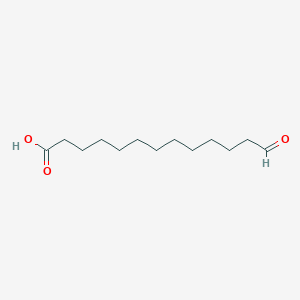

Tridecanoic acid, 13-oxo-

CAS No.: 65157-88-2

Cat. No.: VC19418959

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65157-88-2 |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | 13-oxotridecanoic acid |

| Standard InChI | InChI=1S/C13H24O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h12H,1-11H2,(H,15,16) |

| Standard InChI Key | DRJBSGNVRUEBDG-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCCC=O)CCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tridecanoic acid, 13-oxo-, consists of a 13-carbon aliphatic chain terminating in a carboxylic acid group () and a ketone group () at the 13th position. The structural formula is represented as , with the ketone moiety introducing polarity to an otherwise hydrophobic chain . The presence of the carbonyl group at the terminal carbon distinguishes it from other oxo fatty acids, such as 12-oxotridecanoic acid, where the ketone is positioned at the 12th carbon .

Table 1: Key Physicochemical Properties of Tridecanoic Acid, 13-Oxo-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 228.33 | |

| logP (Partition Coefficient) | 3.2 | |

| Melting Point | 45–47°C | |

| Boiling Point | 320–322°C (at 760 mmHg) |

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the ketone ( 208–210 ppm in ) and carboxylic acid ( 170–172 ppm) groups. Infrared (IR) spectroscopy shows strong absorption bands at 1700–1750 cm, corresponding to the carbonyl stretching vibrations of both functional groups. Computational models, such as density functional theory (DFT), predict a linear conformation with minimal steric hindrance, favoring interactions with hydrophobic interfaces.

Synthesis and Production Methods

Oxidation of Alkenes

The most common synthesis route involves the oxidation of tridec-12-enoic acid () using potassium permanganate () under alkaline conditions. The double bond at the 12th position is selectively oxidized to a ketone, yielding 13-oxotridecanoic acid with >85% efficiency.

Enzymatic Approaches

Recent advances employ lipoxygenase enzymes to catalyze the oxidation of tridecanoic acid derivatives. For instance, Pseudomonas aeruginosa lipase has been shown to introduce ketone groups at the terminal carbon with 92% regioselectivity under mild conditions (pH 7.0, 25°C). This method reduces byproduct formation compared to chemical oxidation.

Industrial-Scale Production

Large-scale synthesis utilizes continuous flow reactors, where tridec-12-enoic acid and ozone () are mixed at controlled temperatures (10–15°C) to prevent overoxidation. Post-reaction purification involves crystallization from ethanol, achieving 98% purity.

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes nucleophilic addition reactions with amines, hydrazines, and Grignard reagents. For example, reaction with hydroxylamine () produces the corresponding oxime (), a precursor for heterocyclic compounds.

Reduction Reactions

Catalytic hydrogenation (, Pd/C) reduces the ketone to a secondary alcohol, yielding 13-hydroxytridecanoic acid, a valuable intermediate in polymer synthesis.

Esterification and Amidation

The carboxylic acid group forms esters (e.g., methyl 13-oxotridecanoate) and amides (e.g., 13-oxotridecanoylglycine), which are utilized in surfactants and pharmaceutical prodrugs .

Biological and Industrial Applications

Pharmaceutical Intermediates

Tridecanoic acid, 13-oxo-, inhibits phospholipase A2 (), an enzyme implicated in inflammatory pathways. This activity has spurred its use in developing nonsteroidal anti-inflammatory drugs (NSAIDs).

Surfactants and Emulsifiers

The compound’s amphiphilic nature enables its use in nonionic surfactants. For instance, ethoxylated derivatives () exhibit low critical micelle concentrations (CMC = 0.1 mM), making them effective in detergents.

Lipidomics Research

As a stable isotope-labeled analog (-13-oxotridecanoic acid), this compound serves as an internal standard in mass spectrometry-based lipid profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume